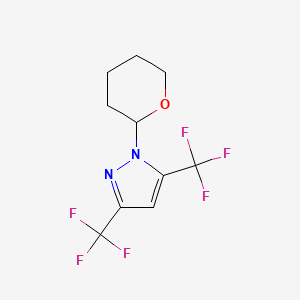
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a tetrahydropyran group and two trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole typically involves the following steps:
-
Synthetic Routes: : The preparation begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketoneThe trifluoromethyl groups are introduced through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
-
Reaction Conditions: : The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product. For example, the nucleophilic substitution reaction may require an aprotic solvent and a base to facilitate the reaction .
-
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the product .
Analyse Des Réactions Chimiques
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives .
-
Substitution: : The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides .
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives .
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery .
-
Medicine: : The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .
-
Industry: : In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites .
-
Pathways Involved: : The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, metabolic processes, or gene expression .
Comparaison Avec Des Composés Similaires
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Similar compounds include other pyrazole derivatives such as 1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole and 1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-pyrazole .
-
Uniqueness: : The presence of two trifluoromethyl groups in this compound imparts unique chemical properties such as increased lipophilicity and metabolic stability.
Propriétés
Formule moléculaire |
C10H10F6N2O |
|---|---|
Poids moléculaire |
288.19 g/mol |
Nom IUPAC |
1-(oxan-2-yl)-3,5-bis(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H10F6N2O/c11-9(12,13)6-5-7(10(14,15)16)18(17-6)8-3-1-2-4-19-8/h5,8H,1-4H2 |
Clé InChI |
VIJFSJXNYGIJMP-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12927921.png)
![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)
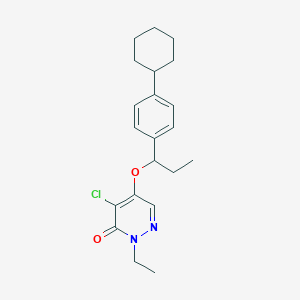
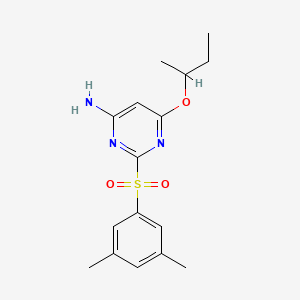
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
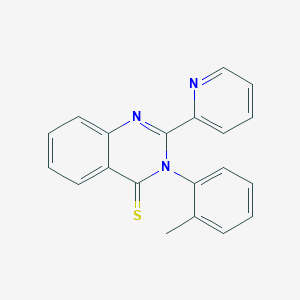

![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)
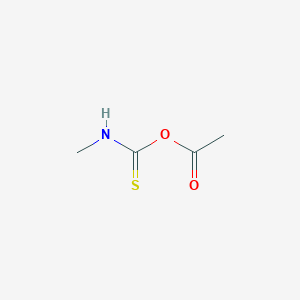

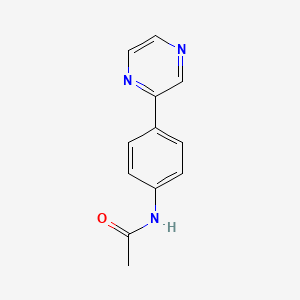
![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)


